molecular formula C19H18N6O B4601736 4'-amino-6'-(2,3-dihydro-1H-indol-1-yl)-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one

4'-amino-6'-(2,3-dihydro-1H-indol-1-yl)-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one

Cat. No.: B4601736
M. Wt: 346.4 g/mol
InChI Key: GKQZVCPUJOIYKP-UHFFFAOYSA-N
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Description

4'-Amino-6'-(2,3-dihydro-1H-indol-1-yl)-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one is a complex heterocyclic molecule featuring a spirocyclic architecture that bridges an indole ring and a 1,3,5-triazine core. Key structural attributes include:

  • Spiro junction: Connects the indole (C3) and triazine rings, conferring conformational rigidity.
  • Substituents: A 2,3-dihydroindole moiety at the 6'-position and a methyl group at the 1-position of the indole.
  • Functional groups: A primary amino group (-NH₂) at the 4'-position of the triazine ring.

Properties

IUPAC Name

2-amino-6-(2,3-dihydroindol-1-yl)-1'-methylspiro[1H-1,3,5-triazine-4,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c1-24-15-9-5-3-7-13(15)19(16(24)26)22-17(20)21-18(23-19)25-11-10-12-6-2-4-8-14(12)25/h2-9H,10-11H2,1H3,(H3,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQZVCPUJOIYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)N=C(NC(=N3)N4CCC5=CC=CC=C54)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Implications

The target compound’s uniqueness lies in its spiro[indole-triazine] framework , a feature absent in most analogs. This structure may offer advantages in:

  • Drug selectivity : Enhanced stereochemical control over binding.
  • Metabolic stability : Reduced susceptibility to cytochrome P450 oxidation due to rigidity.
  • Diverse targeting: Potential applications in oncology (triazine-DNA interactions) or neurology (indole-serotonin pathway modulation).

Further studies should explore its pharmacokinetics and specific molecular targets, leveraging insights from structurally related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-amino-6'-(2,3-dihydro-1H-indol-1-yl)-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one
Reactant of Route 2
4'-amino-6'-(2,3-dihydro-1H-indol-1-yl)-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one

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